molecular formula C19H15ClN4O2S B3005781 3-[(4-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1296312-58-7

3-[(4-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No.: B3005781
CAS No.: 1296312-58-7
M. Wt: 398.87
InChI Key: SBAFHKWKCOQVLI-UHFFFAOYSA-N
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Description

3-[(4-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C19H15ClN4O2S and its molecular weight is 398.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • Model Molecules Synthesis

    The synthesis of various substituted s-triazolo[4,3-a]-pyrazines as model molecules, including derivatives similar to 3-[(4-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one, has been reported. This includes compounds with different C-8 substituents, providing comprehensive spectral data for these molecules (Schneller & May, 1978).

  • Structural and DFT Studies

    Detailed structural characterization, including spectroscopic (NMR, MS, FT-IR) and X-ray crystallography methods, has been performed on compounds structurally related to this compound. Theoretical calculations (DFT) have been used to complement these experimental results (Qing-mei Wu et al., 2022).

Pharmacological Potential

  • Adenosine Receptor Antagonists

    The 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold has been identified as a versatile structure for developing adenosine human receptor antagonists. Compounds with this scaffold, akin to the queried chemical, have shown potent affinity for the hA2A adenosine receptor, indicating potential therapeutic applications (Falsini et al., 2017).

  • Anticonvulsant Activity

    Some 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, structurally related to the queried compound, have demonstrated significant anticonvulsant activity. This suggests the potential of similar compounds in treating seizures (Kelley et al., 1995).

  • Antimicrobial and Antitumor Activities

    The structural class of 1,2,4-triazolo[4,3-a]pyrazines, which includes compounds like this compound, has been explored for antimicrobial and antitumor activities. Research indicates that these compounds can be effective against a range of microorganisms and tumor cells, highlighting their potential in developing new antimicrobial and anticancer agents (Bektaş et al., 2007), (Yanchenko et al., 2020).

Future Directions

The future directions for research on “3-[(4-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one” could include further exploration of its pharmacological activities, as well as the development of new synthesis methods that allow for more diverse 7-substituted 3-alkyl [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-ones .

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2S/c1-26-16-4-2-3-15(11-16)23-9-10-24-17(18(23)25)21-22-19(24)27-12-13-5-7-14(20)8-6-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAFHKWKCOQVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC4=CC=C(C=C4)Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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